molecular formula C10H8ClNS B6615448 Thiazole, 2-(p-chlorophenyl)-4-methyl- CAS No. 25100-91-8

Thiazole, 2-(p-chlorophenyl)-4-methyl-

Cat. No. B6615448
CAS RN: 25100-91-8
M. Wt: 209.70 g/mol
InChI Key: BOLUTFLCJITYBW-UHFFFAOYSA-N
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Description

Thiazole, 2-(p-chlorophenyl)-4-methyl- is an organic compound that belongs to the thiazole family. It is a heterocyclic compound that is composed of two nitrogen atoms and one sulfur atom. The compound has a wide range of uses in the scientific community due to its unique properties.

Scientific Research Applications

Thiazole, 2-(p-chlorophenyl)-4-methyl- has a variety of applications in scientific research. It is used as a precursor in the synthesis of various pharmaceuticals and other compounds. It is also used as a catalyst in organic reactions and as an intermediate in the synthesis of other compounds. In addition, it is used in the synthesis of various dyes and pigments, as well as in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of thiazole, 2-(p-chlorophenyl)-4-methyl- is not yet fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to a nucleophile. This allows the nucleophile to form a covalent bond with the thiazole ring. The proton is then released, allowing the reaction to proceed.
Biochemical and Physiological Effects
The biochemical and physiological effects of thiazole, 2-(p-chlorophenyl)-4-methyl- are not yet fully understood. However, it has been shown to have an effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, it has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The advantages of using thiazole, 2-(p-chlorophenyl)-4-methyl- in laboratory experiments include its low cost, its high reactivity, and its low toxicity. However, there are also some limitations to using this compound. For example, it is not soluble in water and therefore cannot be used in aqueous solutions. In addition, it is not very stable in air and can decompose over time.

Future Directions

The future directions for thiazole, 2-(p-chlorophenyl)-4-methyl- include further research into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical industry. In addition, further research into its mechanism of action and its potential uses as a catalyst in organic reactions is needed. Finally, further research into its potential uses in the synthesis of polymers and other materials is needed.

Synthesis Methods

Thiazole, 2-(p-chlorophenyl)-4-methyl- can be synthesized through a variety of methods. One of the most common methods is the reaction of 2-chloro-4-methylthiazole with a suitable amine. The reaction is carried out at elevated temperatures, typically between 110-120°C, and the product is isolated by recrystallization. Other methods of synthesis include the reaction of 2-chloro-4-methylthiazole with an alkyl halide, the reaction of 2-chloro-4-methylthiazole with an aldehyde, and the reaction of 2-chloro-4-methylthiazole with an acid chloride.

properties

IUPAC Name

2-(4-chlorophenyl)-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNS/c1-7-6-13-10(12-7)8-2-4-9(11)5-3-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLUTFLCJITYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947960
Record name 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-4-methylthiazole

CAS RN

25100-91-8
Record name 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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